6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide
Overview
Description
6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific protein kinases, which are enzymes that play crucial roles in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves a multi-step process. One common method includes:
Buchwald–Hartwig Arylamination: This step involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures.
Nucleophilic Aromatic Substitution: This step involves the substitution of a leaving group (such as a halide) on an aromatic ring with a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of robust purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, which could be useful in the treatment of various cancers and other diseases involving dysregulated kinase activity.
Biological Research: It is used to study the role of specific kinases in cellular processes and to develop targeted therapies.
Pharmaceutical Development: This compound is a candidate for drug development, particularly in the design of targeted therapies for cancer and other diseases.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide involves the inhibition of specific protein kinases. These kinases are enzymes that phosphorylate target proteins, thereby regulating various cellular processes. By inhibiting these kinases, the compound can disrupt signaling pathways that are essential for the growth and survival of cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar structure and is also studied for its kinase inhibitory activity.
N-(2,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine: Another similar compound with potent reversible kinase inhibitory activity.
Uniqueness
6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific structural features that confer high selectivity and potency as a kinase inhibitor. Its ability to target specific kinases with rare cysteine residues in the hinge region makes it a valuable compound for targeted cancer therapy .
Properties
IUPAC Name |
6-chloro-N-[(1-methylpyrazol-4-yl)methyl]-2-pyridin-3-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O/c1-26-12-13(10-24-26)9-23-20(27)17-8-19(14-3-2-6-22-11-14)25-18-5-4-15(21)7-16(17)18/h2-8,10-12H,9H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQIPZSFQVHCQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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